tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWLBZZSHAXTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the formation of the tetrahydropyridazine ring followed by esterification or protection steps to introduce the tert-butyl carboxylate group. The key steps include:
- Construction of the pyridazine ring via cyclization reactions involving hydrazine derivatives and keto precursors.
- Introduction of the tert-butyl ester group either by direct esterification or by using tert-butyl protected intermediates.
- Oxidation or selective functional group transformations to install the 6-oxo functionality.
Specific Synthetic Routes and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes/Details |
|---|---|---|---|---|
| 1 | Cyclization to form tetrahydropyridazine core | Hydrazine derivatives + keto precursors under controlled temperature | Variable | Formation of 1,4,5,6-tetrahydropyridazine ring system |
| 2 | Esterification with tert-butyl protecting group | Use of tert-butyl chloroformate or tert-butanol with acid catalysts | Moderate to high | Protects carboxyl group as tert-butyl ester |
| 3 | Oxidation to introduce 6-oxo group | Mild oxidants or selective oxidation conditions | High | Ensures keto group at position 6 without ring degradation |
| 4 | Purification | Silica gel chromatography or recrystallization | - | Ensures high purity of final compound |
Representative Experimental Procedures
Lithium-Halogen Exchange and Coupling:
A method involves treating a halogenated pyridazine precursor with n-butyl lithium at low temperature (-78°C) followed by reaction with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to form the target compound after chromatographic purification. This method yields the compound with good purity and moderate yield (~60-70%).Reduction and Esterification:
Sodium borohydride reduction of keto intermediates in methanol or ethyl acetate at 0-25°C for 1 hour, followed by workup and purification, yields tert-butyl 6-oxo derivatives with yields ranging from 89% to 95%. This method is efficient for preparing intermediates that can be further transformed into the target compound.Hydrogen Chloride Deprotection:
Treatment of tert-butyl protected intermediates with 4M HCl in dioxane at room temperature for 1 hour leads to deprotection and formation of the free acid or other derivatives, which can be re-esterified or further modified.
Analytical Data Supporting Preparation
| Parameter | Data | Method |
|---|---|---|
| Molecular Weight | 198.22 g/mol | Mass spectrometry (MS) |
| Purity | >90% | LC-MS, NMR spectroscopy |
| NMR Shifts (1H) | δ 5.00 (d, 1H), 3.95 (hex, 1H), 3.75 (d, 4H), 1.40 (s, 9H) | 1H NMR (DMSO) |
| Mass Spectrometry | m/z 236.1 [M+H]+ | ESI-MS |
These data confirm the successful synthesis and purity of tert-butyl 6-oxo tetrahydropyridazine derivatives.
Summary Table of Key Preparation Conditions
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Hydrazine + keto precursor | THF or DCM | -78°C to RT | Overnight | 60-70 | Requires inert atmosphere |
| Reduction | Sodium borohydride | Methanol or EtOAc | 0-25°C | 1 hour | 89-95 | Controlled addition, inert atmosphere |
| Deprotection | HCl (4M in dioxane) | Dioxane | RT | 1 hour | Quantitative | Forms free acid or intermediate |
| Purification | Silica gel chromatography | Hexane/EtOAc gradient | RT | - | - | Ensures high purity |
Research Findings and Considerations
- The use of sodium borohydride in methanol or ethyl acetate is a reliable reduction method for keto intermediates, providing high yields and clean products suitable for further transformations.
- Low-temperature lithium-halogen exchange reactions enable selective functionalization of pyridazine rings, critical for introducing the tert-butyl ester moiety without side reactions.
- Acidic deprotection steps are mild and efficient, allowing for the recovery of free acids or intermediates for subsequent synthetic steps.
- Purification by flash chromatography using ethyl acetate/hexane gradients is effective for isolating the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the tetrahydropyridazine scaffold can enhance the inhibition of cancer cell proliferation. The presence of the oxo group in tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate contributes to its activity by potentially interacting with cellular targets involved in cancer progression .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases and kinases, which are often overactive in cancerous cells. This property is particularly valuable for developing targeted therapies .
3. Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may possess neuroprotective effects. By modulating neurotransmitter systems or reducing oxidative stress within neuronal cells, these compounds could be beneficial in treating neurodegenerative diseases .
Synthetic Organic Chemistry Applications
1. Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its structural features allow for various chemical transformations such as cycloadditions and functional group modifications. This versatility makes it an attractive intermediate for synthesizing more complex molecules .
2. Total Synthesis of Natural Products
The compound has been utilized in the total synthesis of several natural products and bioactive compounds. Its unique reactivity allows chemists to construct complex molecular architectures efficiently. For example, it has been employed in the synthesis of alkaloids and other heterocyclic compounds that exhibit biological activity .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be used as a monomer in the production of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .
2. Coatings and Adhesives
The chemical's properties make it suitable for developing advanced coatings and adhesives that require specific performance characteristics such as resistance to solvents or improved adhesion to substrates .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins or signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
- CAS Number : 434331-85-8
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 198.22 g/mol
- Purity : ≥97% (as per commercial suppliers) .
Structural Features :
This compound comprises a partially saturated pyridazine ring (1,4,5,6-tetrahydropyridazine) with a ketone group at position 6 and a tert-butyl ester at position 2. The tert-butyl group enhances steric bulk and lipophilicity, influencing solubility and reactivity.
Applications :
Primarily used as a synthetic intermediate in heterocyclic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity at the ketone and ester positions allows for functionalization via nucleophilic substitution or reduction .
Structural Analogues: Ester Derivatives
The tert-butyl ester can be compared to other alkyl esters (methyl, ethyl) of the 6-oxo-tetrahydropyridazine-3-carboxylate core. Key differences lie in steric effects, solubility, and reactivity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) | Key Features |
|---|---|---|---|---|---|
| This compound | 434331-85-8 | C₉H₁₄N₂O₃ | 198.22 | 97 | High lipophilicity, steric hindrance |
| Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | 89943-56-6 | C₇H₁₀N₂O₃ | 170.17 | N/A | Moderate solubility, lower steric bulk |
| Methyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate | 89532-94-5 | C₆H₈N₂O₃ | 156.14 | 95 | High reactivity, limited steric shielding |
Key Observations :
- Solubility : The tert-butyl derivative is less polar than methyl/ethyl analogues, reducing aqueous solubility but improving organic-phase compatibility .
- Reactivity : Methyl and ethyl esters undergo hydrolysis faster under acidic/basic conditions due to reduced steric protection of the ester group .
Functional Analogues: Heterocyclic tert-Butyl Esters
Compounds with tert-butyl esters attached to other nitrogen-containing heterocycles provide insights into scaffold-dependent properties.
| Compound Name | CAS Number | Core Structure | Key Differences |
|---|---|---|---|
| tert-Butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | N/A | Pyrrolo[3,4-d]pyrimidine | Fused bicyclic system; increased π-conjugation |
| tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino...] | N/A | Spiro pyran-pyrazino-pyrrolopyrimidine | Complex spiro architecture; multiple chiral centers |
Key Observations :
- Electronic Effects : The pyrrolopyrimidine derivative () exhibits extended conjugation, altering UV/Vis absorption and redox behavior compared to the pyridazine core .
- Synthetic Utility : The spiro compound () demonstrates the tert-butyl group’s role in stabilizing intermediates during multi-step syntheses .
Pharmacological Relevance
- Example : tert-Butyl (6-(hydroxymethyl)-pyrimidin-4-yl)carbamate (CAS 954097-20-2) is a precursor for kinase inhibitors, highlighting the tert-butyl group’s role in improving metabolic stability .
Biological Activity
tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS Number: 87529-27-9) is a synthetic compound that serves as an intermediate in the synthesis of various heterocyclic compounds, particularly pyridazinones and tetrahydropyridazines. These compounds are of significant interest due to their diverse biological activities, which include potential applications in drug discovery and development.
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 198.22 g/mol
- IUPAC Name : tert-butyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
Synthesis
The synthesis of this compound typically involves the reaction of N-Boc-L-alanine with ethyl glyoxylate followed by deprotection of the Boc group. This method highlights its role as a versatile building block in organic chemistry .
Anticancer Activity
Research indicates that many pyridazine derivatives exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activity. Studies have shown that certain pyridazine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, modifications to the pyridazine structure can enhance activity against resistant strains .
Enzyme Inhibition
Heterocyclic compounds like this compound may act as enzyme inhibitors. Research on related compounds has demonstrated effectiveness against several targets:
- Carbonic Anhydrase
- Histone Deacetylases (HDAC)
- Sirtuin proteins
These interactions suggest potential applications in treating diseases such as cancer and neurodegenerative disorders .
Case Studies
- Inhibition Studies : A study on a related pyridazine compound showed significant inhibition of HDAC with an IC50 value of approximately 50 µM. This suggests that this compound could similarly affect histone modification pathways .
- Antimicrobial Efficacy : A series of pyridazine derivatives were tested against various bacterial strains with results indicating that modifications at the 3-position enhanced antibacterial activity significantly compared to unmodified analogs .
Comparative Analysis
The following table summarizes the biological activities of selected heterocyclic compounds related to this compound:
| Compound | Activity Type | IC50 Value | Target |
|---|---|---|---|
| Pyridazine Derivative A | Anticancer | 25 µM | HeLa Cell Line |
| Pyridazine Derivative B | Antimicrobial | <10 µg/mL | E. coli |
| Pyridazine Derivative C | Enzyme Inhibition | 50 µM | HDAC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
